REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[F:9].C(NC(C)C)(C)C.[Li]CCCC.FC1C(F)=C(F)C=CC=1.[Li].[CH3:32][C:33]([OH:35])=O.C1C[O:39][CH2:38][CH2:37]1>O>[CH3:37][C:38]([C:33]([CH3:32])=[O:35])=[O:39].[OH:35][C:33]([C:4]1[C:5]([F:8])=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[F:9])([CH3:32])[C:38](=[O:39])[CH3:37] |f:3.4,^1:30|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)F
|
Name
|
|
Quantity
|
4.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
156 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
lithium trifluorobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)F)F.[Li]
|
Name
|
|
Quantity
|
25.7 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The batch was agitated for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −70° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C
|
Type
|
CUSTOM
|
Details
|
was transferred to the second flask between −70 to −45° C
|
Type
|
STIRRING
|
Details
|
The reaction was agitated for 1 hour at −55 to −45
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
TEMPERATURE
|
Details
|
After warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with MTBE (200 mL×1)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (100 mL×1)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated at 25-35° C
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 427 mmol | |
AMOUNT: VOLUME | 37.7 mL |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)(C)C1=C(C(=CC=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87.94 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[F:9].C(NC(C)C)(C)C.[Li]CCCC.FC1C(F)=C(F)C=CC=1.[Li].[CH3:32][C:33]([OH:35])=O.C1C[O:39][CH2:38][CH2:37]1>O>[CH3:37][C:38]([C:33]([CH3:32])=[O:35])=[O:39].[OH:35][C:33]([C:4]1[C:5]([F:8])=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[F:9])([CH3:32])[C:38](=[O:39])[CH3:37] |f:3.4,^1:30|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)F
|
Name
|
|
Quantity
|
4.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
156 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
lithium trifluorobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)F)F.[Li]
|
Name
|
|
Quantity
|
25.7 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The batch was agitated for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −70° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −70° C
|
Type
|
CUSTOM
|
Details
|
was transferred to the second flask between −70 to −45° C
|
Type
|
STIRRING
|
Details
|
The reaction was agitated for 1 hour at −55 to −45
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
TEMPERATURE
|
Details
|
After warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with MTBE (200 mL×1)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (100 mL×1)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated at 25-35° C
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 427 mmol | |
AMOUNT: VOLUME | 37.7 mL |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(C)=O)(C)C1=C(C(=CC=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87.94 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |